molecular formula C11H7Cl2FN2O B12079505 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B12079505
M. Wt: 273.09 g/mol
InChI Key: IESHZJMMWRQXFT-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine (CAS: 1368699-18-6) is a halogenated pyrimidine derivative with a molecular formula of C₁₁H₇Cl₂FN₂O and a molecular weight of 273.10 g/mol . Its structure features a pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a 3-fluoro-4-methoxyphenyl group at position 4. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of small-molecule agonists and kinase inhibitors, owing to its electron-deficient aromatic system that facilitates nucleophilic substitution reactions .

Properties

Molecular Formula

C11H7Cl2FN2O

Molecular Weight

273.09 g/mol

IUPAC Name

2,4-dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H7Cl2FN2O/c1-17-9-3-2-6(4-7(9)14)8-5-10(12)16-11(13)15-8/h2-5H,1H3

InChI Key

IESHZJMMWRQXFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-fluoro-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

Synthesis of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the 3-fluoro-4-methoxyphenyl group is achieved through electrophilic aromatic substitution or coupling reactions. The chlorination at positions 2 and 4 is usually performed using chlorinating agents under controlled conditions to yield the desired dichloropyrimidine structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. For instance, compounds similar to this pyrimidine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Antimicrobial Properties

Pyrimidines are known for their antimicrobial activities. Studies indicate that derivatives of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by optimizing the interaction with microbial targets .

Anticancer Potential

The compound has also been investigated for its anticancer potential, particularly as an inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC). Research indicates that modifications in the pyrimidine structure can lead to improved selectivity and potency against cancer cell lines resistant to conventional therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their pharmacological profiles. The following table summarizes key findings related to the SAR of compounds similar to 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine:

Substituent Biological Activity IC50/ED50 Values
3-Fluoro-4-methoxyphenylAnti-inflammatory (COX-2 inhibition)IC50 = 0.04 μmol
Chlorine at positions 2 & 4Enhanced antibacterial activityED50 = 9.17 μM
Additional electron-withdrawing groupsIncreased anticancer activityVaries by modification

Case Studies

Several case studies illustrate the effectiveness of pyrimidine derivatives in clinical settings:

  • Anti-inflammatory Study : A study evaluated a series of pyrimidines for their COX inhibitory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable or superior anti-inflammatory effects compared to indomethacin .
  • Anticancer Research : In vitro studies on NSCLC cell lines showed that derivatives of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine effectively inhibited EGFR activity, leading to reduced cell proliferation and increased apoptosis rates .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2,4-dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine and related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C6 Key Properties/Data Reference
2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine C₁₁H₇Cl₂FN₂O 273.10 3-fluoro-4-methoxyphenyl CAS:1368699-18-6; MDL:MFCD20848875
2,4-Dichloro-6-(4-fluorophenyl)pyrimidine C₁₀H₅Cl₂FN₂ 243.07 4-fluorophenyl ¹H NMR (δ 7.20–8.17); Yield: 35%
2,4-Dichloro-6-(4-methoxystyryl)pyrimidine C₁₃H₁₀Cl₂N₂O 281.13 4-methoxystyryl Monoclinic crystal system (P2₁/c)
4-Chloro-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine C₁₃H₉ClN₂OS 276.75 Thieno-fused ring + 4-methoxyphenyl CAS:1407964-93-5; Synthetic route optimized
2,4-Dichloro-6-(trifluoromethyl)pyrimidine C₅HCl₂F₃N₂ 216.97 Trifluoromethyl bp: 258°C; density: 1.389 g/cm³
Key Observations:

Substituent Effects on Reactivity :

  • The 3-fluoro-4-methoxyphenyl group in the target compound introduces steric hindrance and electronic modulation due to the electron-withdrawing fluorine and electron-donating methoxy groups. This contrasts with the 4-fluorophenyl analogue (), which lacks the methoxy group, leading to reduced steric bulk and altered electronic properties.
  • The trifluoromethyl substituent () significantly increases electrophilicity at the pyrimidine core, enhancing reactivity in Suzuki couplings compared to aryl-substituted derivatives .

Crystallographic and Spectroscopic Data: The 4-methoxystyryl analogue () crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 4.1640 Å, b = 26.7440 Å, highlighting the impact of extended conjugation on packing efficiency . The 4-fluorophenyl derivative () exhibits distinct ¹H NMR signals at δ 7.20–8.17 ppm for aromatic protons, whereas the target compound’s 3-fluoro-4-methoxyphenyl group would likely show split peaks due to meta-substitution effects .

Suzuki Cross-Coupling
  • Target Compound : Requires arylboronic acids with 3-fluoro-4-methoxyphenyl groups. Challenges include regioselectivity and competing side reactions due to the methoxy group’s electron-donating nature .
  • 4-Fluorophenyl Analogue : Synthesized via direct coupling of 4-fluorophenylboronic acid to 2,4,6-trichloropyrimidine, achieving a 35% yield (). Pd(PPh₃)₄ and Na₂CO₃ in DME are standard conditions .
Nucleophilic Substitution
  • Trifluoromethyl Derivatives (): Synthesized via halogen exchange reactions, leveraging the high electronegativity of fluorine to stabilize intermediates .
  • Thieno-Fused Analogues (): Utilize 2-aminothiophenol for cyclocondensation, forming fused thieno-pyrimidine systems with enhanced planar rigidity .

Biological Activity

2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a methoxy group at position 4 of the phenyl ring attached to position 6 of the pyrimidine. This unique structure contributes to its biological properties.

Research indicates that pyrimidine derivatives can exhibit various pharmacological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential as anticancer agents. For instance, derivatives with similar structures have been linked to the inhibition of tumor growth through apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that certain analogs can effectively suppress COX-2 activity, a key target for anti-inflammatory drugs .
  • Antimicrobial Activity : The biological significance of pyrimidines extends to antimicrobial properties, where they have demonstrated efficacy against various bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine can be analyzed through SAR studies. These studies indicate that:

  • Substitution Patterns : The presence of electron-donating groups (like methoxy) enhances the anti-inflammatory activity by increasing the compound's hydrophobicity and selectivity towards COX enzymes .
  • Halogenation Effects : The introduction of halogens (chlorine and fluorine) has been shown to affect the potency and selectivity of these compounds towards specific biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine:

  • Anticancer Activity : A study demonstrated that similar pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast (T47D) and colon (HCT-15) cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
  • Anti-inflammatory Studies : In vivo models showed that certain pyrimidine derivatives significantly reduced paw edema in carrageenan-induced inflammation tests. The most potent compounds displayed an IC50 comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Efficacy : A comparative study highlighted that some pyrimidine derivatives possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Data Summary

The following table summarizes key findings related to the biological activity of similar pyrimidine derivatives:

Activity TypeCompoundTarget/MechanismIC50/MIC Values
AnticancerC6-PyraP-BPInduces apoptosisLow µM range
Anti-inflammatoryVarious PyrimidinesCOX-1/COX-2 inhibitionIC50 ~ 0.04 µM
AntimicrobialPyrimidine DerivativesBacterial inhibitionMIC = 16 µg/mL

Q & A

Q. What safety protocols are critical when handling 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine in laboratory settings?

  • Methodological Answer : Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes during synthesis to avoid inhalation of volatile byproducts. Post-experiment waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are recommended for preparing halogenated pyrimidines like this compound?

  • Methodological Answer : Metal-free methodologies under mild conditions (e.g., room temperature, aqueous solvents) can achieve high yields. For example, β-CF₃ aryl ketones can be cyclized with amidines to form fluoropyrimidine cores, followed by chlorination at the 2,4-positions. Substituents like 3-fluoro-4-methoxyphenyl can be introduced via Suzuki-Miyaura coupling using palladium catalysts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton environments (e.g., distinguishing methoxy and fluorine substituents).
  • HRMS : Confirm molecular weight with <2 ppm error.
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and confirms substitution patterns, as demonstrated for structurally analogous pyrimidines .

Advanced Research Questions

Q. How can contradictions in reaction yields or purity be resolved during synthesis?

  • Methodological Answer : Use orthogonal analytical methods:
  • HPLC-PDA : Detect trace impurities (e.g., dehalogenated byproducts) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Tandem MS/MS : Identify unexpected adducts or degradation products.
  • Kinetic Studies : Vary reaction parameters (temperature, catalyst loading) to isolate rate-limiting steps, as seen in fluoropyrimidine optimizations .

Q. What strategies optimize regioselective functionalization of the pyrimidine ring?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd(OAc)₂ with ligands like XPhos to selectively functionalize the 6-position.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during cross-coupling reactions.
  • Computational Modeling : DFT calculations predict electron density distributions to guide substitution preferences, as applied in pyrazolo-pyrimidine derivatizations .

Q. How can structural discrepancies between computational and experimental data (e.g., bond angles) be addressed?

  • Methodological Answer : Refine crystallographic data (e.g., SHELXL) to resolve torsional strains caused by steric hindrance from the 3-fluoro-4-methoxyphenyl group. Compare with analogous structures (e.g., 2,4-dichloro-6-(4-fluorophenyl)pyrimidine) to benchmark deviations. Adjust force fields in molecular dynamics simulations to account for fluorine’s electronegativity .

Q. What biological assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use TR-FRET (Time-Resolved Förster Resonance Energy Transfer) to measure IC₅₀ values against kinases like EGFR or VEGFR.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in cancer cell lines.
  • SAR Analysis : Systematically modify the 2,4-dichloro and aryl groups to correlate structural changes with activity, as in pyrimidine-based drug discovery .

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